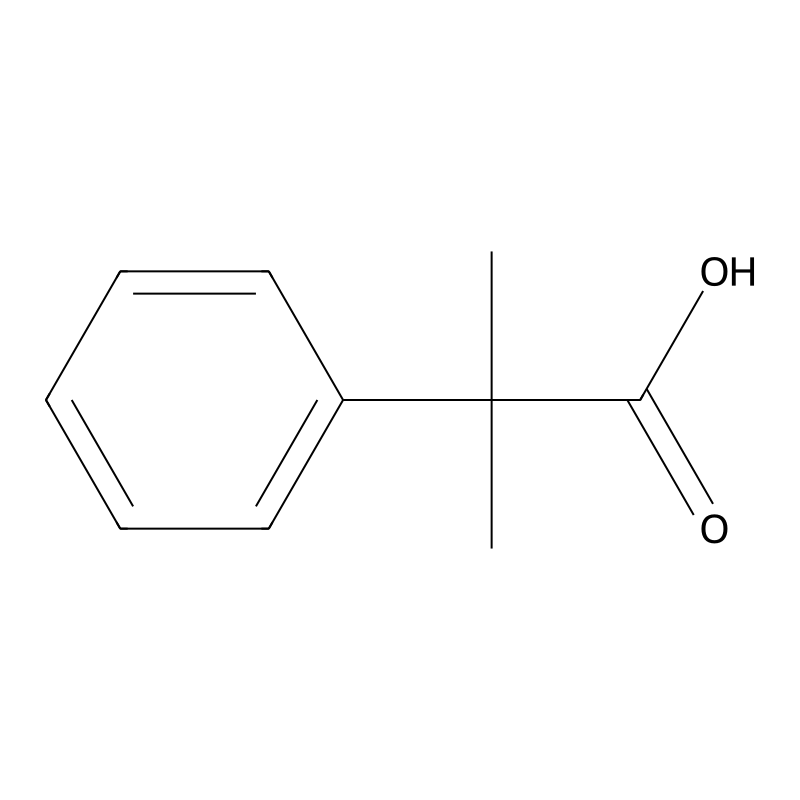

2-methyl-2-phenylpropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-(Pentafluorophenyl)propyldimethylchlorosilane is an organosilicon compound with the molecular formula C₁₁H₁₂ClF₅Si. It features a chlorosilane group, where a chlorine atom is bonded to silicon, making it reactive and suitable for various chemical transformations. The presence of the pentafluorophenyl group enhances its unique properties, such as increased hydrophobicity and thermal stability, making it valuable in specialized applications.

Pharmaceutical Research:

Inborn errors of metabolism: 2-PIBA is being investigated as a potential treatment for specific inherited metabolic disorders. In particular, it shows promise in managing Maple Syrup Urine Disease (MSUD), a condition characterized by the body's inability to properly break down certain branched-chain amino acids. Studies suggest 2-PIBA supplementation can help alleviate symptoms and improve patient outcomes [Source: National Institutes of Health, ].

Neurological disorders: Research explores the potential of 2-PIBA in managing symptoms associated with various neurological conditions, including amyotrophic lateral sclerosis (ALS) and Huntington's disease. The rationale behind this exploration lies in the molecule's ability to cross the blood-brain barrier, potentially influencing specific metabolic pathways within the brain [Source: National Library of Medicine, ].

Cancer Research:

Anti-cancer properties: Studies investigate the potential anti-tumorigenic effects of 2-PIBA. It is believed to interfere with specific cellular processes crucial for cancer cell growth and survival, offering a potential avenue for cancer treatment development [Source: National Library of Medicine, ].

Drug delivery: 2-PIBA is being explored as a potential carrier molecule for targeted drug delivery in cancer therapy. Its ability to interact with specific cell types and cross biological barriers makes it a potential candidate for delivering therapeutic agents directly to cancer cells [Source: National Library of Medicine, ].

Other Research Applications:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, allowing for the formation of various derivatives .

- Dipolar Addition: It can react with dipolar reagents, facilitating the synthesis of complex organic molecules .

- Carbonyl Addition: The compound can also undergo reactions with carbonyl compounds, leading to the formation of new carbon-silicon bonds .

These reactions make 3-(Pentafluorophenyl)propyldimethylchlorosilane a versatile reagent in organic synthesis.

The synthesis of 3-(Pentafluorophenyl)propyldimethylchlorosilane typically involves the following methods:

- Direct Chlorination: This method involves chlorinating dimethylpropyldisiloxane in the presence of pentafluorobenzene .

- Reaction with Fluorinated Reagents: The compound can be synthesized through reactions involving fluorinated silanes or fluorinated aromatic compounds under controlled conditions to ensure selectivity and yield.

These methods highlight the compound's adaptability in synthetic chemistry.

3-(Pentafluorophenyl)propyldimethylchlorosilane has several notable applications:

- Silica Gel Functionalization: It is used for modifying silica surfaces in chromatography, enhancing separation efficiency due to its unique polarity and hydrophobicity.

- Coatings and Adhesives: The compound's properties make it suitable for use in advanced coatings and adhesives that require high thermal stability and chemical resistance .

- Organic Synthesis: As a versatile reagent, it facilitates the synthesis of various organosilicon compounds, expanding the toolkit available for chemists .

Interaction studies concerning 3-(Pentafluorophenyl)propyldimethylchlorosilane primarily focus on its reactivity with other chemical species rather than biological interactions. Research indicates that it can effectively interact with nucleophiles and electrophiles due to its chlorosilane structure, leading to diverse products . Further studies could elucidate its potential interactions within biological systems.

Several compounds share structural similarities with 3-(Pentafluorophenyl)propyldimethylchlorosilane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(Trifluoromethyl)propyldimethylchlorosilane | Trifluoromethyl group | Lower electronegativity compared to pentafluorophenyl |

| 3-(Perfluorophenyl)propyldimethylchlorosilane | Perfluorophenyl group | More extensive fluorination, enhancing hydrophobicity |

| Dimethyldichlorosilane | Simple chlorosilane | Lacks fluorinated aromatic groups, less specialized properties |

The uniqueness of 3-(Pentafluorophenyl)propyldimethylchlorosilane lies in its specific combination of a pentafluorophenyl group and a chlorosilane moiety, which imparts distinct chemical reactivity and application potential compared to similar compounds.

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 19 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 18 of 19 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant